molecular formula C10H9NO2 B014369 N-Acetylindoxyl CAS No. 33025-60-4

N-Acetylindoxyl

Cat. No. B014369
CAS RN: 33025-60-4
M. Wt: 175.18 g/mol
InChI Key: NNJXIAOPPYUVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylindoxyl involves oxidative coupling reactions, where N-acetylindoles are oxidatively coupled with arenes to achieve selective arylation at specific positions of the indole ring. This process is influenced by the choice of oxidants, with Cu(OAc)2 and AgOAc steering the arylation toward the 3-position and 2-position of indole, respectively (Potavathri et al., 2008).

Molecular Structure Analysis

Studies on N-Acetylindoxyl's molecular structure have highlighted its interaction with enzymes and other chemical agents. For instance, an enzyme system from plants capable of oxidizing N-acetylindoxyl has been identified, with acetylisatic acid being a significant product, indicating specific molecular interactions and rearrangements (Beevers & French, 1954).

Chemical Reactions and Properties

N-Acetylindoxyl undergoes various interesting chemical reactions, including rearrangements and oxidative processes. One such reaction is its conversion to N-acetylindoxyl acetyloxime upon heating, showcasing its reactive versatility and the potential for structural transformation (Grinev et al., 1980).

Physical Properties Analysis

The physical properties of N-Acetylindoxyl, such as its reactivity with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid, have been extensively studied. N-Acetylcysteine, a related compound, showcases antioxidant action, indicating a potential for chemical stability and reactivity under various conditions (Aruoma et al., 1989).

Chemical Properties Analysis

The chemical properties of N-Acetylindoxyl have been explored through reactions enabling the synthesis of diverse compounds. For example, FeCl3-mediated cyclization of N-acetylindoles facilitates the synthesis of 3,3-spiroindolines, illustrating the compound's utility in complex chemical syntheses and its versatile chemical behavior (Nandi et al., 2016).

Scientific Research Applications

Enzymatic Oxidation in Plants

N-acetylindoxyl undergoes enzymatic oxidation in plants. An enzyme system in plants is capable of oxidizing N-acetylindoxyl to acetylisatic acid. This product is also formed when N-acetylisatin, derived from the chemical oxidation of N-acetylindoxyl, is acted upon by the enzyme. This suggests that acetylisatic acid is the primary product in the enzymatic oxidation process of N-acetylindoxyl (Beevers & French, 1954).

Chemical Rearrangements and Derivatives

N-acetylindoxyl oxime can be converted into different compounds through heating in specific conditions. For instance, heating N-acetylindoxyl oxime in acetic acid and acetic anhydride leads to the formation of N-acetylindoxyl acetyloxime and other derivatives. These compounds have potential applications in chemical synthesis (Grinev et al., 1980).

Oxidative Arylation

N-acetylindoles, including N-acetylindoxyl, can undergo oxidative coupling with arenes. This process is controlled by the choice of oxidant, leading to selective arylation at different positions of the indole structure. This has implications for the synthesis of various organic compounds (Potavathri et al., 2008).

Synthesis of Pyrrolo[3,2-b]indole Derivatives

N-acetylindoxyl reacts with ketones to form alkylindenehydrazones, which can be transformed into pyrrolo[3,2-b]indole derivatives. These derivatives have potential uses in organic chemistry and pharmaceuticals (Grinev & Ryabova, 1982).

Glyphosate Tolerance in Agriculture

In the agricultural field, N-acetylation is a method to detoxify glyphosate, a common herbicide. Through genetic engineering, enzymes capable of N-acetylating glyphosate have been developed, enhancing glyphosate tolerance in crops like maize and tobacco (Castle et al., 2004).

Safety And Hazards

N-Acetylindoxyl is classified as harmful and may cause sensitization by skin contact . It is recommended to wear suitable protective clothing and gloves when handling this compound .

Future Directions

While specific future directions for N-Acetylindoxyl are not well-documented, the compound’s versatile chemical behavior and utility in complex chemical syntheses suggest potential for further exploration and application .

properties

IUPAC Name

1-(3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXIAOPPYUVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186694
Record name 1H-Indol-3-ol, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylindoxyl

CAS RN

33025-60-4
Record name 1-(3-Hydroxy-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-ol, 1-acetyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3-hydroxy-1H-indol-1-yl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
H Beevers, RC French - Archives of Biochemistry and Biophysics, 1954 - Elsevier
… from plants which is capable of oxidizing N-acetylindoxyl have been described. The final … oxidation of N-acetylindoxyl) this is supposed to be the primary product when N-acetylindoxyl is …
AN Grinev, SY Ryabova, GN Kurilov… - Chemistry of Heterocyclic …, 1980 - Springer
… It was established that N-acetylindoxyl oxime is converted to N-… We have previously demonstrated that N-acetylindoxyl … However, refluxing N-acetylindoxyl acetyloxime in a mixture of …
NZ Tugusheva, SY Ryabova, NP Solov'eva… - Chemistry of …, 2001 - Springer
… When N-acetylindoxyl (1) was heated with o-phenylenediamine (2f) in isoamyl alcohol the … constants with the compound synthesized from N-acetylindoxyl and o-phenylenediamine and …
HCF Su, KC Tsou - Journal of the American Chemical Society, 1960 - ACS Publications
… structure of 2-acetylindoxyl as existing in its enol form rather than the keto form shown in 5-bromoN-acetylindoxyl (Va), since it is due to l-keto-2hydroxy-aryl ketone absorption. The shift …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
AN Grinev, SY Ryabova - Chemistry of Heterocyclic Compounds, 1982 - Springer
… of N-acetylindoxyl alkylidenehydrazones by the reaction of N-acetylindoxyl hydrazone I with … We found that pyrrolo[3,2-b]indoles VII-IX are formed if N-acetylindoxyl hydrazone is added …
SY Ryabova, AN Grinev, GN Kurilo - Chemistry of Heterocyclic …, 1987 - Springer
… N-(2-Methyl-3-ethoxycarbonyl-4-thienyl)hydrazone of N-acetylindoxyl (III). To a suspension of 3.32 g (19 n~noles) of N-acetylindoxyl in 60 ml of alcohol was added 3.8 g (19 mmoles) of …
AN Grinev, SY Ryabova - Chemistry of Heterocyclic Compounds, 1982 - Springer
… N-acetylindoxyl arylhydrazones [2]; however, Fischer indolization was not observed when they were treated with acidic agents. K~en N-acetylindoxyl … reaction of N-acetylindoxyl with N-…
GN Kurilo, SY Ryabova, AN Grinev - Chemistry of Heterocyclic …, 1979 - Springer
… It was established that N-acetylindoxyl arylhydrazones are … in acidic media of N-acetylindoxyl arylhydrazones, which in the … (Ic) of N-acetylindoxyl were obtained from Nacetylindoxyl [2] …
S Torii, T Yamanaka, H Tanaka - The Journal of Organic …, 1978 - ACS Publications
… Nacetylindolines 3 and IV-acetylindoles 4 leading to the corresponding 2,3-diacetoxyindolines 5 as well as two-step conversion of the diacetates 5 into indigos 1 via N-acetylindoxyl …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
AN Grinev, EV Lomanova, YI Trofimkin - Chemistry of Heterocyclic …, 1983 - Springer
… Compound Ilia was obtained from l-amino-l,2,3,4-tetrahydroquinoline and N-acetylindoxyl by a method similar to that used to prepare Ilia. The precipitated Ilia (1.33 g) was treated with …

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